REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH2:9][C:10](=[O:11])[Cl:12])[cH:4][cH:5][c:6]([F:8])[cH:7]1.[CH2:15]1[O:16][CH2:17][CH2:18][CH2:19]1.[NH4+:13].[OH-:14]>>[Br:1][c:2]1[c:3]([CH2:9][C:10](=[O:11])[NH2:13])[cH:4][cH:5][c:6]([F:8])[cH:7]1
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Name
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O=C(Cl)Cc1ccc(F)cc1Br
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cc1ccc(F)cc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Type
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product
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Smiles
|
NC(=O)Cc1ccc(F)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |